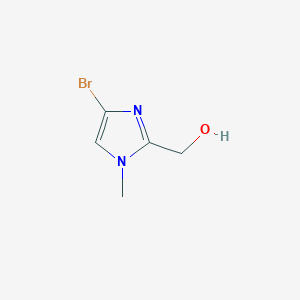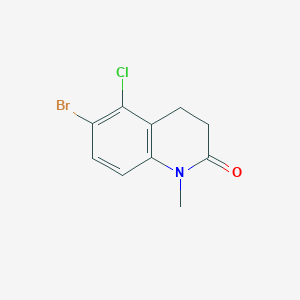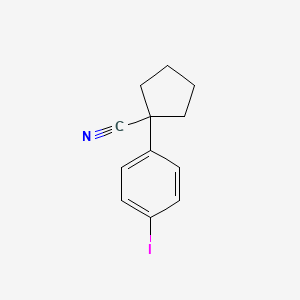![molecular formula C25H42N8O7 B6316065 acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide CAS No. 1565822-19-6](/img/structure/B6316065.png)
acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, nitro, and acyl groups. Its unique configuration and reactivity make it a valuable subject of study in chemistry, biology, and medicine.
作用機序
Target of Action
The primary target of H-D-Val-Leu-Arg-pNA 2AcOH, also known as D-VLR-pNA, is the glandular kallikrein enzyme . This enzyme plays a crucial role in the kallikrein-kinin system , which is involved in inflammation, blood pressure regulation, coagulation, and pain induction .
Mode of Action
H-D-Val-Leu-Arg-pNA 2AcOH acts as a chromogenic substrate for the glandular kallikrein enzyme . It is designed to interact with the enzyme, allowing the enzyme to cleave it. This cleavage releases a chromophore, p-nitroaniline (pNA), which can be detected and measured . The amount of pNA released is directly proportional to the activity of the glandular kallikrein enzyme .
Biochemical Pathways
The interaction of H-D-Val-Leu-Arg-pNA 2AcOH with glandular kallikrein is part of the larger kallikrein-kinin system . When glandular kallikrein cleaves its substrates, it generates kinins, which are peptides that cause blood vessels to dilate and increase vascular permeability . This can lead to effects such as lowered blood pressure and pain.
Result of Action
The cleavage of H-D-Val-Leu-Arg-pNA 2AcOH by glandular kallikrein results in the release of pNA, a chromophore that can be detected spectrophotometrically . This provides a quantitative measure of glandular kallikrein activity, which can be useful in research and clinical settings .
Action Environment
The action of H-D-Val-Leu-Arg-pNA 2AcOH can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and substrate stability. Additionally, the presence of other substances, such as inhibitors or competing substrates, can also impact the interaction between H-D-Val-Leu-Arg-pNA 2AcOH and glandular kallikrein .
生化学分析
Biochemical Properties
H-D-Val-Leu-Arg-pNA 2AcOH interacts with glandular kallikrein, an enzyme found in various tissues including the pancreas, urine, and saliva . The nature of this interaction involves the cleavage of the substrate by the enzyme, leading to a color change that can be measured spectrophotometrically .
Cellular Effects
The effects of H-D-Val-Leu-Arg-pNA 2AcOH on cells are primarily related to its role as a substrate for glandular kallikrein. By serving as a substrate for this enzyme, it can influence cell function by modulating the activity of the kallikrein-kinin system, which plays a role in various cellular processes including inflammation, blood pressure regulation, and pain perception .
Molecular Mechanism
At the molecular level, H-D-Val-Leu-Arg-pNA 2AcOH exerts its effects by binding to the active site of glandular kallikrein. This binding interaction allows the enzyme to cleave the substrate, releasing a chromophore that can be detected spectrophotometrically .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-D-Val-Leu-Arg-pNA 2AcOH can be observed over time as the substrate is cleaved by glandular kallikrein. The rate of this reaction can provide information about the enzyme’s activity under various conditions .
Metabolic Pathways
H-D-Val-Leu-Arg-pNA 2AcOH is involved in the kallikrein-kinin system, where it serves as a substrate for glandular kallikrein . The cleavage of this substrate by the enzyme is a key step in the generation of kinins, bioactive peptides that play a role in various physiological processes .
Subcellular Localization
The subcellular localization of H-D-Val-Leu-Arg-pNA 2AcOH would likely be determined by the localization of glandular kallikrein, as this enzyme is responsible for cleaving the substrate. Glandular kallikrein is typically secreted into bodily fluids such as saliva and urine, but it can also be found in various tissues .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and selective acylation. The process often starts with the preparation of the amino acid derivatives, followed by coupling reactions using reagents such as carbodiimides or active esters. The reaction conditions usually require controlled temperatures, pH adjustments, and the use of solvents like dimethylformamide or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The process is optimized for efficiency, with careful monitoring of reaction parameters and purification steps such as chromatography or crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
Acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts, oxidizing agents such as potassium permanganate, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of amides or esters.
科学的研究の応用
Acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a biochemical probe.
Medicine: Research focuses on its potential therapeutic applications, including its role as a drug candidate for targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
類似化合物との比較
Similar Compounds
- **Acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific configuration and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit higher selectivity for certain targets or enhanced stability under physiological conditions.
特性
CAS番号 |
1565822-19-6 |
|---|---|
分子式 |
C25H42N8O7 |
分子量 |
566.7 g/mol |
IUPAC名 |
acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C23H38N8O5.C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t17-,18-,19+;/m0./s1 |
InChIキー |
MBSRKKXVZCDQSH-OXJRKUMDSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O.CC(=O)O |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N.CC(=O)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)

![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I)](/img/structure/B6316015.png)





![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B6316077.png)

![3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B6316083.png)
